Cas no 1806906-25-1 (3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-carbonyl chloride)

3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-carbonyl chloride
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- インチ: 1S/C8H3ClF2N2O2/c9-7(15)6-3(2-12)5(14)1-4(13-6)8(10)11/h1,8H,(H,13,14)
- InChIKey: LDCJGLFIOYGXQX-UHFFFAOYSA-N
- ほほえんだ: ClC(C1=C(C#N)C(C=C(C(F)F)N1)=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 445
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 70
3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029044528-500mg |
3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-carbonyl chloride |
1806906-25-1 | 97% | 500mg |
$1,662.60 | 2022-03-31 | |
Alichem | A029044528-250mg |
3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-carbonyl chloride |
1806906-25-1 | 97% | 250mg |
$969.60 | 2022-03-31 | |
Alichem | A029044528-1g |
3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-carbonyl chloride |
1806906-25-1 | 97% | 1g |
$2,920.40 | 2022-03-31 |
3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-carbonyl chloride 関連文献
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-carbonyl chlorideに関する追加情報
Introduction to 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-carbonyl chloride (CAS No. 1806906-25-1)
3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-carbonyl chloride, identified by the CAS number 1806906-25-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivative class, a group of molecules widely recognized for their diverse biological activities and utility in drug development. The structural features of this compound, particularly the presence of a cyano group, a difluoromethyl substituent, and a hydroxypyridine core, contribute to its unique chemical properties and potential applications in synthetic chemistry and medicinal chemistry.
The difluoromethyl group is a key structural motif in many bioactive molecules, known for its ability to modulate metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-carbonyl chloride, this group enhances the compound's interaction with enzymes and receptors, making it a valuable intermediate in the synthesis of pharmacologically relevant derivatives. The cyano group, on the other hand, introduces a polar site that can participate in hydrogen bonding or coordinate with metal ions, further expanding its synthetic utility.
The hydroxypyridine core is another critical feature of this compound. Pyridine derivatives are well-documented for their role in various therapeutic areas, including antiviral, antibacterial, and anticancer agents. The hydroxyl functionality in this molecule not only contributes to its solubility but also provides a site for further chemical modifications, enabling the synthesis of more complex drug candidates.
Recent advancements in medicinal chemistry have highlighted the importance of 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-carbonyl chloride as a versatile building block. Researchers have leveraged its unique structural attributes to develop novel inhibitors targeting enzyme systems involved in diseases such as cancer and inflammation. For instance, studies have demonstrated its utility in generating potent kinase inhibitors by incorporating it into more elaborate molecular frameworks. The ability to modify the hydroxyl and cyano groups allows for fine-tuning of physicochemical properties, optimizing drug-like characteristics such as solubility, bioavailability, and metabolic stability.
The chloride moiety at the 2-carbonyl position serves as an active site for nucleophilic substitution reactions, facilitating further derivatization into amides or other functional groups. This reactivity makes 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-carbonyl chloride a valuable intermediate in peptide coupling reactions and the synthesis of heterocyclic compounds. Its incorporation into larger molecules has been explored in efforts to enhance binding interactions with therapeutic targets, improving efficacy and selectivity.
In the realm of drug discovery, the incorporation of fluorinated substituents like difluoromethyl has been shown to improve pharmacokinetic profiles by increasing metabolic stability and reducing susceptibility to enzymatic degradation. This principle has been applied in the development of next-generation therapeutics where 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-carbonyl chloride plays a pivotal role. Its structural components are being investigated for their potential in modulating pathways associated with neurological disorders, where precise molecular interactions are crucial for therapeutic success.
Moreover, computational studies have been instrumental in understanding the binding modes of this compound with biological targets. Molecular docking simulations have revealed that the combination of the cyano group's polarity and the hydrophobicity provided by the difluoromethyl substituent allows for optimal positioning within active sites. These insights have guided synthetic efforts toward optimizing lead compounds derived from this scaffold.
The synthetic methodologies involving 3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-carbonyl chloride have also seen innovation. Recent publications describe novel catalytic approaches that enhance yield and purity while minimizing hazardous byproducts. Such advancements align with broader trends in green chemistry aimed at sustainable production practices within pharmaceutical manufacturing.
Future directions in research may explore derivatization strategies that expand upon its current applications. For example, exploring its role as a precursor for non-proteinogenic amino acids or investigating its potential as an intermediate in metal-catalyzed cross-coupling reactions could open new avenues for drug development. Additionally, studying its behavior under different reaction conditions may uncover novel synthetic pathways useful in industrial-scale production.
In summary,3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-carbonyl chloride (CAS No. 1806906-25-1) represents a significant asset in modern medicinal chemistry due to its versatile structural features and reactivity profile. Its continued investigation promises to contribute to advancements across multiple therapeutic domains, underscoring its importance as both a research tool and a potential building block for future therapeutics.
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